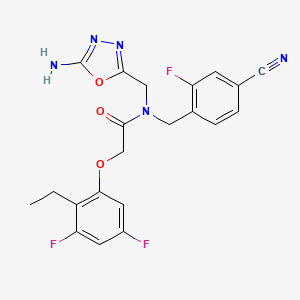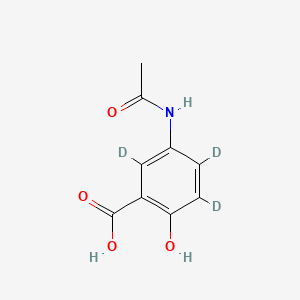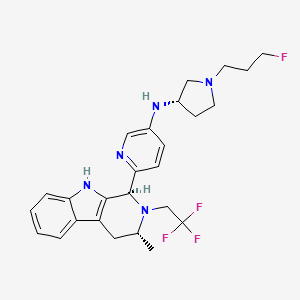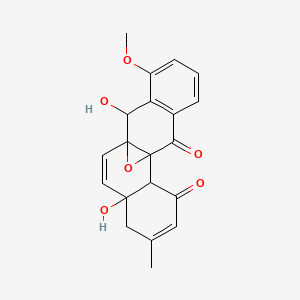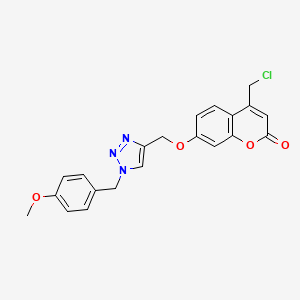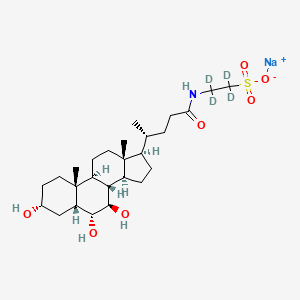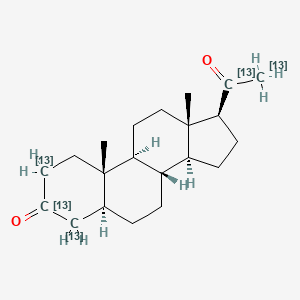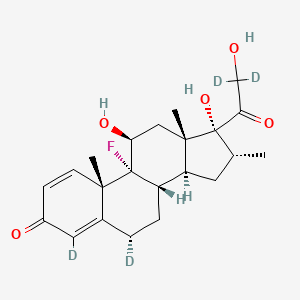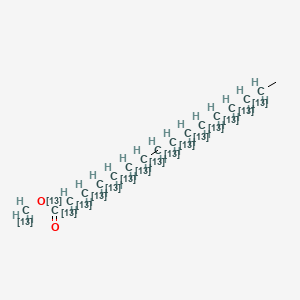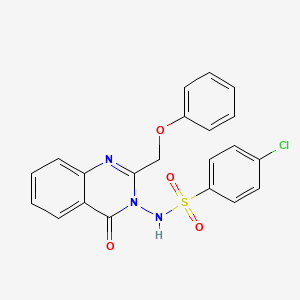
Cdk2-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk2-IN-9 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Cyclin-dependent kinases are a family of protein kinases that play crucial roles in regulating the cell cycle. CDK2, in particular, is involved in the transition from the G1 phase to the S phase of the cell cycle, making it a key target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by disrupting the cell cycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrazolo[3,4-d]pyrimidinone derivatives. These derivatives are synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Cdk2-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reactions.
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cdk2-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in various chemical processes.
Biology: Helps in understanding the cell cycle regulation and the role of CDK2 in cellular proliferation.
Wirkmechanismus
Cdk2-IN-9 exerts its effects by selectively inhibiting the activity of CDK2. This inhibition disrupts the CDK2-cyclin complex, preventing the phosphorylation of downstream targets necessary for cell cycle progression . The molecular targets include proteins involved in DNA replication and repair, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
INX-315: Another selective CDK2 inhibitor that induces cell cycle arrest and senescence in solid tumors.
Fadraciclib (CYC065): A CDK2/9 inhibitor that targets key pro-survival and oncogenic pathways in cancer.
Uniqueness
Cdk2-IN-9 is unique in its high selectivity for CDK2 over other cyclin-dependent kinases, making it a valuable tool for studying CDK2-specific pathways and developing targeted cancer therapies. Its ability to induce cell cycle arrest and apoptosis specifically in CDK2-dependent cancers highlights its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C21H16ClN3O4S |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
4-chloro-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16ClN3O4S/c22-15-10-12-17(13-11-15)30(27,28)24-25-20(14-29-16-6-2-1-3-7-16)23-19-9-5-4-8-18(19)21(25)26/h1-13,24H,14H2 |
InChI-Schlüssel |
BLIIAZQONXFAMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



